PDE5 Inhibitory Potency: Vardenafil Demonstrates ~9-Fold Higher Affinity than Sildenafil in Human Corpus Cavernosum Enzyme Preparations
In enzyme kinetic studies using partially purified PDE5 preparations extracted from human penile corpus cavernosum smooth muscle, vardenafil exhibited a Ki of 4.5 nM, compared to 14.7 nM for sildenafil as determined by Dixon plot analyses [1]. In a parallel study using human platelet PDE5, vardenafil showed an IC50 of 0.7 nM, whereas sildenafil exhibited an IC50 of 6.6 nM [2]. This approximately 9-fold difference in inhibitory potency indicates that vardenafil achieves equivalent PDE5 inhibition at substantially lower molar concentrations.
| Evidence Dimension | PDE5 inhibition constant (Ki) |
|---|---|
| Target Compound Data | Ki = 4.5 nM (human corpus cavernosum PDE5) |
| Comparator Or Baseline | Sildenafil: Ki = 14.7 nM (human corpus cavernosum PDE5) |
| Quantified Difference | Vardenafil Ki is 3.3-fold lower (higher affinity) |
| Conditions | Dixon plot analysis using human penile corpus cavernosum smooth muscle PDE5 extracts |
Why This Matters
Higher intrinsic potency enables lower dosing requirements in experimental systems and may translate to reduced off-target exposure in pharmacological studies.
- [1] Blount MA, Beasley A, Zoraghi R, et al. Commentary: Is Vardenafil 'Noninferior' or Superior to Sildenafil? Revisiting the Biochemical, Physiological, and Clinical Evidence. J Sex Med. 2005;2(6):838-848. View Source
- [2] Saenz de Tejada I, Angulo J, Cuevas P, et al. The phosphodiesterase inhibitory selectivity and the in vitro and in vivo potency of the new PDE5 inhibitor vardenafil. Int J Impot Res. 2001;13(5):282-290. View Source
